
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation research has shown that N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide exerts its effects through the activation of adenosine A3 receptors. Adenosine A3 receptors are widely distributed in various tissues, including the brain, heart, and immune cells. Activation of these receptors has been shown to regulate various physiological processes, including inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit leukocyte migration, and reduce tissue damage. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage, reduce oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, which allows for the specific activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide research include further studies in cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylbenzylamine, which is then reacted with 3-methoxybenzaldehyde to form the Schiff base intermediate. The final step involves the reduction of the Schiff base with sodium borohydride to yield N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide.
Propriétés
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNIJJCVXGKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
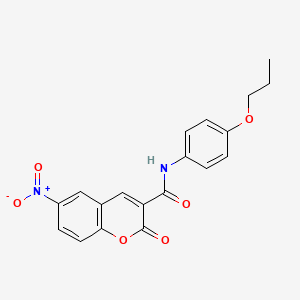
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
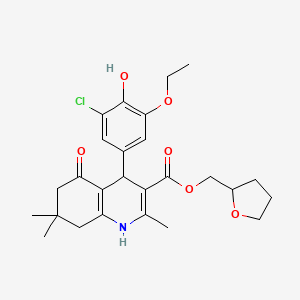
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
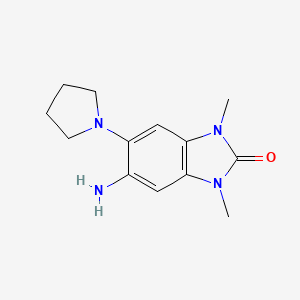
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
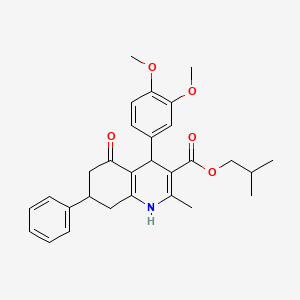
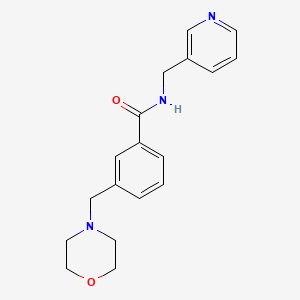
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
